

In-Depth Technical Guide: 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6,9-Trioxaundecanedioic acid

Cat. No.: B1679198

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to **3,6,9-Trioxaundecanedioic acid**, a key bifunctional linker in modern chemical and pharmaceutical research.

Core Physicochemical Data

3,6,9-Trioxaundecanedioic acid, a polyethylene glycol (PEG)-based derivative, is recognized for its utility as a hydrophilic linker, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).^{[1][2][3]} Its structure incorporates two terminal carboxylic acid groups, rendering it suitable for various conjugation chemistries.^[2]

The fundamental quantitative data for this compound are summarized below for ease of reference and comparison.

Property	Value	Source
Molecular Weight	222.19 g/mol	[1][4][5][6]
Molecular Formula	C ₈ H ₁₄ O ₇	[1][4][5][6]
Exact Mass	222.07395278 Da	[5]
CAS Number	13887-98-4	[1][4][5][6]
Density	1.3 g/mL at 20 °C	[1]
Boiling Point	443.7 ± 30.0 °C at 760 mmHg	[1][4]
Refractive Index	n _{20/D} 1.470	[1]
pK _{a1}	3.09 ± 0.10	[4]
Solubility in DMSO	44 mg/mL (198.02 mM)	[3]
Water Solubility	> 100 mg/mL	[4]

Experimental Protocols

The determination of the molecular weight of **3,6,9-Trioxaundecanedioic acid** is a critical step in its characterization. Mass spectrometry is the primary technique employed for this purpose.

Methodology: Mass Spectrometry for Molecular Weight Determination

Objective: To accurately determine the molecular mass of **3,6,9-Trioxaundecanedioic acid**.

Instrumentation:

- Gas Chromatography-Mass Spectrometry (GC-MS)
- Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Procedure:

1. Sample Preparation:

- Dissolve a known concentration of **3,6,9-Trioxaundecanedioic acid** in a suitable solvent. Given its solubility, Dimethyl Sulfoxide (DMSO) or water are appropriate choices.[3][4]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

- Injection: Introduce the sample into the GC inlet. The instrument settings (e.g., injector temperature, split ratio) should be optimized for the compound.
- Separation: The sample is vaporized and carried by an inert gas through a capillary column. The temperature of the column is gradually increased to separate the analyte from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically through electron impact (EI).
- Detection: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The molecular ion peak will correspond to the molecular weight of the compound.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

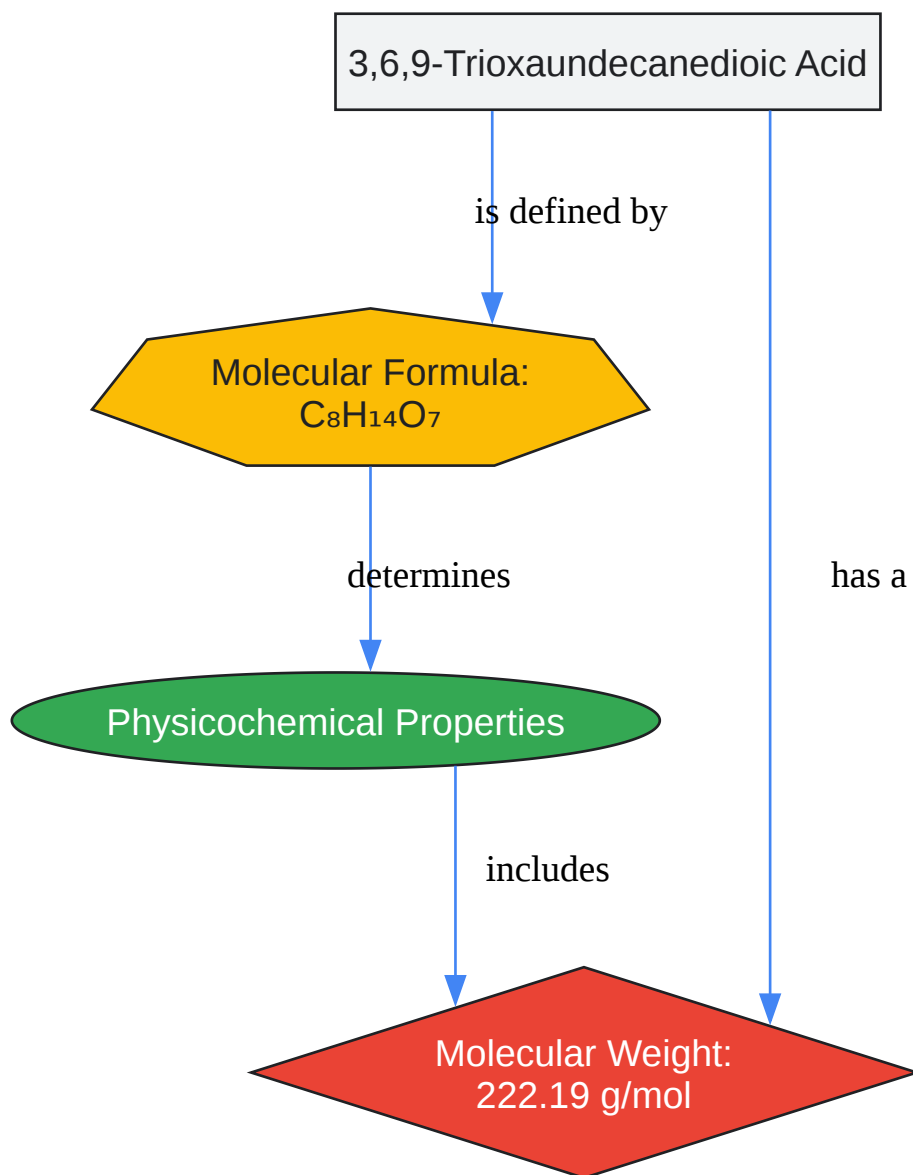
- Chromatography: The sample is injected into a liquid chromatograph, typically a reverse-phase column such as a C18.[5] A gradient of solvents (e.g., water and acetonitrile with a small amount of formic acid) is used to elute the compound.
- Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules. For **3,6,9-Trioxaundecanedioic acid**, analysis in positive ion mode would detect the protonated molecule $[M+H]^+$.[5]
- Mass Analysis: The mass-to-charge ratio of the ions is determined. For the $[M+H]^+$ ion of **3,6,9-Trioxaundecanedioic acid**, the expected m/z would be approximately 223.0812.[5]

Data Analysis:

- The mass spectrum will show a peak corresponding to the molecular ion (in GC-MS) or the protonated molecule (in LC-MS). The m/z value of this peak provides the molecular weight.
- The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.

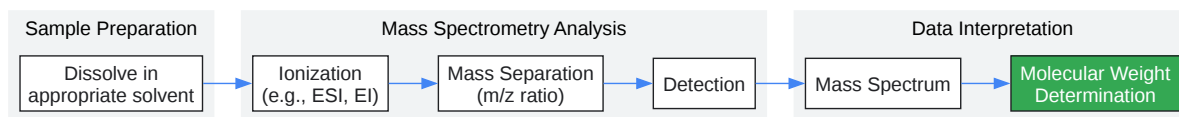
Logical Relationships and Workflows

The following diagrams illustrate the conceptual flow from compound identification to experimental verification of its molecular weight.



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Caption: Relationship between compound identity and its molecular properties.



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Caption: Workflow for molecular weight determination via mass spectrometry.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 3,6,9-Trioxaundecanedioic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679198#molecular-weight-of-3-6-9-trioxaundecanedioic-acid>]

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